molecular formula C7H7BrN2O B112636 2-Amino-3-bromobenzamide CAS No. 437998-34-0

2-Amino-3-bromobenzamide

Cat. No.: B112636
CAS No.: 437998-34-0
M. Wt: 215.05 g/mol
InChI Key: LBTYNQNVZNPATH-UHFFFAOYSA-N
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Description

2-Amino-3-bromobenzamide is a chemical compound with the molecular formula C7H7BrN2O. It has an average mass of 215.047 Da and a monoisotopic mass of 213.974167 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amino group (NH2), a bromo group (Br), and a benzamide group (C=O-NH2). The exact positions of these substituents on the benzene ring can vary .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines in general can undergo a variety of reactions. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .

Scientific Research Applications

DNA Synthesis and Cell Cycle Effects

Studies on compounds similar to 2-Amino-3-bromobenzamide, like 3-Aminobenzamide, have demonstrated effects on DNA synthesis and cell cycle progression. For instance, 3-Aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, was found to induce sister chromatid exchanges without inhibiting the overall rate of DNA synthesis in Chinese hamster ovary cells (Schwartz et al., 1983).

Chemical Synthesis Applications

This compound analogs have been used in various chemical synthesis processes. For example, copper-catalyzed direct amination of ortho-functionalized haloarenes (including 2-halobenzamide derivatives) was achieved using sodium azide as the amino source (Zhao, Fu, & Qiao, 2010). Additionally, copper-catalyzed tandem reactions involving 2-bromobenzamides have been employed for the synthesis of quinazolinone scaffolds and alkaloids like tryptanthrin (Guo et al., 2014).

Spectroscopic and Structural Analysis

In the field of spectroscopy and crystallography, research has been conducted on N-Unsubstituted 2-aminobenzamides, including studies on hydrogen bonds using spectroscopic and X-ray crystallographic techniques. These studies have revealed insights into the molecular structure and interactions of such compounds (Mphahlele et al., 2017).

Potential Inhibition of Photosynthesis

Some derivatives of this compound, like 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, have shown to inhibit photosynthetic electron transport, indicating a potential application in studying photosynthesis inhibition mechanisms (Král'ová et al., 2013).

Radiosensitization and DNA Damage Repair

3-Aminobenzamide analogs have been investigated for their role in enhancing the response of cells to ionizing radiation and alkylating agents, which is indicative of their potential application in the study of DNA repair mechanisms (Ben-hur, Chen, & Elkind, 1985).

Safety and Hazards

While specific safety data for 2-Amino-3-bromobenzamide is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-amino-3-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTYNQNVZNPATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629002
Record name 2-Amino-3-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437998-34-0
Record name 2-Amino-3-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-amino-3-bromobenzoic acid (0.5 g, 2.3 mmol) in DMF (5 mL) at rt were added hydroxybenzatriazole (0.46 g, 3.0 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (0.53 g, 2.8 mmol), ammonium chloride (0.5 g, 9.7 mmol), and diisopropylethylamine (1.7 ml, 9.7 mmol). The mixture was purged with N2 and stirred for 6 h. The mixture was poured into water and extracted with EtOAc (3×50 mL). The combined extracts were washed with brine (2×20 mL), dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was treated with DCM (10 mL) resulting in a precipitate which was collected by filtration and dried to afford 2-amino-3-bromobenzamide as a pale pink solid (0.42 g, 84%). LCMS (ESI) m/z 215/217 (M+H)+
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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